Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2,4-Diiodobromobenzene: Synthesis, Selective Functionalization, and Applications
Abstract: 2,4-Diiodobromobenzene is a polyhalogenated aromatic compound that serves as a highly versatile and strategic building block in advanced organic synthesis. Its utility is derived from the differential reactivity of its three halogen atoms (two iodine, one bromine), which allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of the compound's properties, a plausible synthetic pathway, detailed protocols for its selective chemical manipulation, and insights into its applications for constructing complex molecular architectures, particularly relevant for researchers in materials science and drug discovery.
A definitive CAS (Chemical Abstracts Service) Registry Number for the specific 2,4-diiodobromo isomer is not readily found in major chemical databases, suggesting it is not a common commercially available product. Its identity is therefore established by its structure and systematic nomenclature. The physicochemical properties listed below are calculated or estimated based on its structure, as experimental data is scarce.
| Identifier | Value |
| IUPAC Name | 1-Bromo-2,4-diiodobenzene |
| Molecular Formula | C₆H₃BrI₂ |
| Molecular Weight | 408.80 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1I)I)Br |
| InChI Key | FZXLBDPJKXYJCF-UHFFFAOYSA-N |
| Calculated LogP | 4.8 (approx.) |
| Appearance | Expected to be a crystalline solid at STP |
| Solubility | Predicted to be insoluble in water; soluble in common organic solvents like THF, Dioxane, Toluene, and halogenated solvents. |
Synthesis of 2,4-Diiodobromobenzene: A Proposed Pathway
While a direct, published synthesis for 2,4-diiodobromobenzene is not prominent, a robust and logical pathway can be designed using well-established transformations in aromatic chemistry. The following multi-step synthesis begins with the commercially available 2-bromo-4-iodoaniline, leveraging a Sandmeyer-type reaction for the introduction of the second iodine atom. This approach is analogous to methodologies used for synthesizing other polyhalogenated aromatics.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2,4-Diiodobromobenzene from 2-bromo-4-iodoaniline.
Experimental Protocol: Synthesis via Diazotization-Iodination
Rationale: This protocol utilizes the diazotization of an aniline derivative, a cornerstone of aromatic synthesis, to form a reactive diazonium salt. This intermediate is then readily converted to the corresponding aryl iodide upon treatment with potassium iodide. The conditions are standard and provide a high-yielding route to the target molecule.
Step 1: Diazotization of 2-Bromo-4-iodoaniline
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In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-4-iodoaniline (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 60 mL) and water (60 mL).
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Cool the stirred suspension to 0-5 °C using an ice-salt bath. The aniline salt should precipitate as a fine slurry.
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Prepare a solution of sodium nitrite (NaNO₂) (e.g., 0.11 mol) in cold water (e.g., 30 mL).
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Add the sodium nitrite solution dropwise to the cold aniline salt suspension, ensuring the temperature is strictly maintained below 5 °C. The addition rate should be slow enough to prevent excessive foaming or temperature rise.
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After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (which will turn blue).
Step 2: Iodination (Sandmeyer-type Reaction)
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In a separate 500 mL beaker, dissolve potassium iodide (KI) (e.g., 0.15 mol) in water (e.g., 100 mL).
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Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
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Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a water bath (approx. 60 °C) for 1 hour to ensure the reaction goes to completion.
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Cool the reaction mixture to room temperature. The crude 2,4-diiodobromobenzene will precipitate as a dark, oily solid.
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Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude material by column chromatography (silica gel, eluting with hexanes) or recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2,4-diiodobromobenzene.
Core Directive: Selective Functionalization and Reactivity
The primary value of 2,4-diiodobromobenzene in synthetic chemistry lies in the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. This allows for a programmed, stepwise introduction of different functionalities onto the aromatic ring.
The Principle of Halogen Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the rate of oxidative addition to the Pd(0) catalyst follows the trend of carbon-halogen bond strength: C-I > C-Br >> C-Cl .[1] This predictable reactivity hierarchy is the cornerstone of selective synthesis using polyhalogenated substrates. For 2,4-diiodobromobenzene, the two C-I bonds will react preferentially and under milder conditions than the C-Br bond. Furthermore, steric hindrance can often be used to differentiate between the two C-I bonds (at positions 2 and 4), although this differentiation can be challenging.
Diagram of Selective Functionalization Logic
Caption: Stepwise functionalization strategy for 2,4-Diiodobromobenzene based on halogen reactivity.
Protocol: Selective Sonogashira Coupling at a C-I Position
Rationale: The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between aryl halides and terminal alkynes. By using carefully controlled stoichiometry and mild reaction conditions, this reaction can be performed selectively at one of the C-I positions of 2,4-diiodobromobenzene.
Materials:
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2,4-Diiodobromobenzene (1.0 eq)
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Terminal alkyne (e.g., Phenylacetylene) (1.0-1.1 eq)
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Pd(PPh₃)₂Cl₂ (0.02 eq)
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Copper(I) iodide (CuI) (0.04 eq)
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Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
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Anhydrous Toluene or THF (co-solvent, optional)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-diiodobromobenzene, Pd(PPh₃)₂Cl₂, and CuI.
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Evacuate and backfill the flask with the inert gas three times.
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Add anhydrous triethylamine via syringe, followed by the terminal alkyne.
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Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
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Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst and amine salts.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
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Concentrate the solvent under reduced pressure.
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Purify the resulting mono-alkynylated product by column chromatography on silica gel. The product can then be used in a subsequent coupling reaction at the second C-I position, followed by a final coupling at the C-Br position under more forcing conditions (e.g., higher temperatures, stronger ligands).
Alternative Strategy: Orthogonal Synthesis via Metal-Halogen Exchange
Metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), offers an alternative route for functionalization.[2] This reaction is extremely fast, even at low temperatures, and also follows the reactivity trend I > Br.[3]
Execution:
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Dissolve 2,4-diiodobromobenzene in an anhydrous ethereal solvent (e.g., THF or Et₂O) and cool to -78 °C.
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Slowly add one equivalent of n-BuLi. The exchange will preferentially occur at one of the iodine positions, generating an aryllithium intermediate.
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This nucleophilic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a different set of functionalized products than those accessible via cross-coupling.
This method provides an "orthogonal" approach to cross-coupling, expanding the synthetic toolbox for this versatile scaffold.
Applications in Advanced Synthesis and Drug Discovery
The true potential of 2,4-diiodobromobenzene is realized when it is used as a molecular scaffold for the construction of complex, multi-substituted aromatic compounds. In drug discovery, the ability to systematically and selectively introduce different pharmacophores or binding groups onto a central ring is critical for structure-activity relationship (SAR) studies.
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Scaffold for Combinatorial Chemistry: The three distinct reactive sites allow for the generation of libraries of compounds where substituents at positions 1, 2, and 4 can be varied independently.
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Synthesis of Complex Natural Products and Analogues: Poly-substituted aromatic cores are common in biologically active molecules. This building block provides a convergent route to such targets.
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Materials Science: The stepwise introduction of electronically or photophysically active groups (e.g., chromophores, conductive polymers) can be used to create novel organic electronic materials with precisely tuned properties.
Safety and Handling Precautions
No specific toxicology data is available for 2,4-diiodobromobenzene. Therefore, it must be handled with the assumption that it is hazardous. The following precautions are based on data from structurally similar polyhalogenated and nitro-substituted aromatic compounds.[4][5][6]
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GHS Hazard Classification (Predicted):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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H411: Toxic to aquatic life with long lasting effects.
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Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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First Aid Measures:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
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Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents.
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References
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 1-Bromo-2,4-dinitrobenzene | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dinitroiodobenzene | C6H3IN2O4 | CID 69730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]
